molecular formula C18H12ClF3N2S B2584530 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide CAS No. 339101-97-2

2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Cat. No. B2584530
CAS RN: 339101-97-2
M. Wt: 380.81
InChI Key: DMUIYSBDKFSNAD-UHFFFAOYSA-N
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Description

“2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 . The presence of the trifluoromethyl group can greatly influence the molecule’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted with a 2-chlorobenzyl group and a 5-(3-(trifluoromethyl)phenyl) group . The exact spatial arrangement would depend on the specific synthesis process and the stereochemistry of the starting materials .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The pyrimidine ring, the trifluoromethyl group, and the 2-chlorobenzyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

  • Chemical Analysis and Reactivity Studies

    • A study focused on sulfur inversion in thioether ligands, including 4-chlorobenzyl 2-pyrimidinyl sulfide, revealed insights into their chemical behavior and potential applications in creating complex molecules (Tresoldi et al., 2002).
  • Spectroscopic and Computational Analysis

    • Research involving 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, a related compound, utilized FT-IR and FT-Raman spectroscopy, providing valuable data for understanding the electronic and structural characteristics of similar compounds (Alzoman et al., 2015).
  • Biochemical Interaction Studies

    • A publication investigating transcription factor inhibitors identified a related compound, 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide], which is structurally similar and provides insights into the interaction of these compounds with biological molecules (Palanki et al., 2000).
  • Pharmacological and Toxicological Studies

    • Studies on pyrimidine derivatives, including 5-[3-(trifluoromethyl)phenyl]-2-amino compounds, offer insights into the pharmacological properties and potential medicinal applications of similar compounds (Medwid et al., 1990).
  • Material Science and Polymer Research

    • A study focusing on CF3-containing diamine and its derivatives, similar in structure to 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, provided insights into the synthesis and properties of novel polymers with potential applications in various fields (Shockravi et al., 2009).
  • Nanotechnology and Optoelectronics

    • Research on thiopyrimidine derivatives, which are structurally related, explored their nonlinear optical properties, indicating potential applications in optoelectronics and as components in novel technological devices (Hussain et al., 2020).
  • Cytotoxic Activity and Cancer Research

    • A study on novel 5-methyl-4-thiopyrimidine derivatives, which share structural similarities, investigated their cytotoxic activity, providing valuable information for potential cancer treatment applications (Stolarczyk et al., 2018).

Mechanism of Action

Without specific context (such as biological activity or reactivity), it’s difficult to predict the mechanism of action of this compound .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2S/c19-16-7-2-1-4-13(16)11-25-17-23-9-14(10-24-17)12-5-3-6-15(8-12)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUIYSBDKFSNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

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